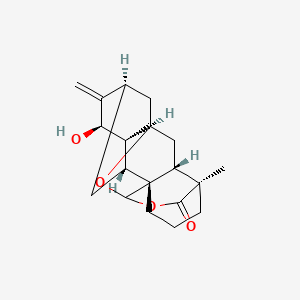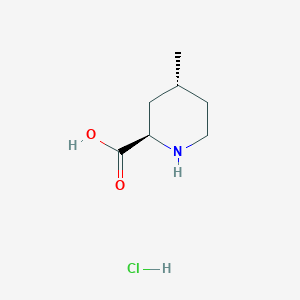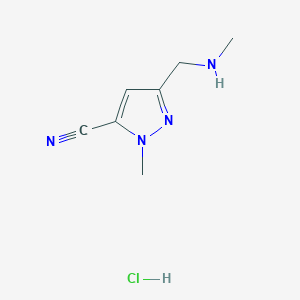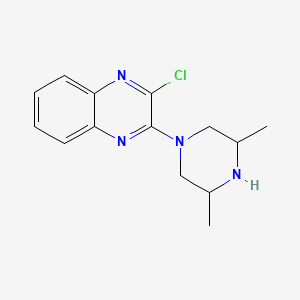
スピラミラクトン B
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Spiramilactone B is a naturally occurring atisine-type diterpenoid isolated from the roots of Spiraea japonica var. stellaris.
科学的研究の応用
Spiramilactone B has several applications in scientific research, including:
Chemistry: Used as a reference standard in analytical chemistry and for studying the reactivity of diterpenoids.
Biology: Investigated for its potential biological activities, including anti-inflammatory and anticancer properties.
Medicine: Explored for its therapeutic potential, although clinical applications are still under research.
Industry: Utilized in the development of new chemical entities and as a model compound in synthetic chemistry
作用機序
Spiramilactone B is a natural product isolated from the herbs of Spiraea salicifolia L
Biochemical Pathways
The exact biochemical pathways affected by Spiramilactone B are yet to be determined. Diterpenoids, the class of compounds to which Spiramilactone B belongs, are known to influence a variety of biochemical pathways, often related to inflammation, cell growth, and apoptosis .
Pharmacokinetics
Understanding these properties is crucial for determining the bioavailability of the compound and its potential as a therapeutic agent .
Result of Action
Given its structural similarity to other diterpenoids, it may have anti-inflammatory, anti-cancer, or other pharmacological effects .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other compounds can affect the stability and activity of Spiramilactone B .
生化学分析
Biochemical Properties
Spiramilactone B plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, Spiramilactone B has been shown to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux . The compound’s interactions with biomolecules are primarily through binding to active sites, leading to either inhibition or activation of enzymatic functions.
Cellular Effects
Spiramilactone B exerts various effects on different cell types and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, Spiramilactone B can modulate the activity of key signaling molecules, thereby altering cellular responses to external stimuli . Additionally, it affects gene expression by interacting with transcription factors, leading to changes in the expression levels of specific genes .
Molecular Mechanism
The molecular mechanism of Spiramilactone B involves its binding interactions with biomolecules. Spiramilactone B can inhibit or activate enzymes by binding to their active sites, leading to changes in their catalytic activity . Furthermore, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Spiramilactone B have been studied over time to understand its stability, degradation, and long-term impacts on cellular function. Spiramilactone B has shown stability under various conditions, but it can degrade over extended periods, leading to changes in its biological activity . Long-term studies have indicated that Spiramilactone B can have sustained effects on cellular processes, although these effects may diminish as the compound degrades .
Dosage Effects in Animal Models
The effects of Spiramilactone B vary with different dosages in animal models. At lower doses, Spiramilactone B has been observed to exert beneficial effects on cellular function without causing significant toxicity . At higher doses, the compound can induce toxic effects, including alterations in metabolic pathways and cellular damage . These findings highlight the importance of dosage optimization in potential therapeutic applications of Spiramilactone B.
Metabolic Pathways
Spiramilactone B is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound can influence metabolic flux by modulating the activity of key enzymes, leading to changes in metabolite levels . Additionally, Spiramilactone B can affect the regulation of metabolic pathways through feedback inhibition and other mechanisms .
Transport and Distribution
Within cells and tissues, Spiramilactone B is transported and distributed through specific transporters and binding proteins. These interactions influence the localization and accumulation of the compound, affecting its overall biological activity . The transport and distribution of Spiramilactone B are crucial for its effective functioning within the cellular environment .
Subcellular Localization
Spiramilactone B exhibits specific subcellular localization, which is essential for its activity and function. The compound is directed to particular compartments or organelles through targeting signals and post-translational modifications . This localization is critical for Spiramilactone B to exert its effects on cellular processes and metabolic pathways .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Spiramilactone B involves multiple steps, including the isolation from natural sources and synthetic modifications. The detailed synthetic routes and reaction conditions are often proprietary and specific to research institutions. general methods involve the extraction of the compound from the plant material followed by purification using chromatographic techniques .
Industrial Production Methods:
化学反応の分析
Types of Reactions: Spiramilactone B undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups present in the molecule.
Reduction: Used to alter the oxidation state of the compound.
Substitution: Involves replacing one functional group with another.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Halogenating agents and nucleophiles are typical reagents.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield various oxidized derivatives, while reduction can produce different reduced forms of Spiramilactone B .
類似化合物との比較
Spiraminol: Another atisine-type diterpenoid isolated from the same plant.
Spiramine A, B, C, D, F, H, P, Q: Diterpenoid alkaloids with similar structures and properties.
Uniqueness: Spiramilactone B is unique due to its specific structural features and the presence of a lactone ring, which distinguishes it from other similar compounds. This unique structure contributes to its distinct chemical reactivity and potential biological activities .
特性
IUPAC Name |
(1R,5R,10R,11S,12S,14S,16R,17S)-12-hydroxy-5-methyl-13-methylidene-7,9-dioxahexacyclo[8.6.2.211,14.01,8.05,17.011,16]icosan-6-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26O4/c1-10-11-4-7-20(15(10)21)13(8-11)19-6-3-5-18(2)12(19)9-14(20)23-17(19)24-16(18)22/h11-15,17,21H,1,3-9H2,2H3/t11-,12+,13-,14+,15-,17?,18+,19-,20+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNBGAGAUTOKWGJ-HTYOSSKZSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCCC34C1CC(C56C3CC(CC5)C(=C)C6O)OC4OC2=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]12CCC[C@]34[C@@H]1C[C@H]([C@]56[C@H]3C[C@H](CC5)C(=C)[C@@H]6O)OC4OC2=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: What is Spiramilactone B and where is it found?
A1: Spiramilactone B [] is a naturally occurring atisine-type diterpenoid. It was first isolated from the roots of Spiraea japonica var. stellaris, a flowering plant species. []
Q2: What is the chemical structure of Spiramilactone B?
A2: While the provided abstracts do not detail the specific molecular formula and weight of Spiramilactone B, they highlight its core structural features. It possesses a complex azapentacyclic ABEFG ring system characteristic of atisine-type diterpenoid alkaloids, including an internal carbinolamine ether linkage between C(7) and C(20). []
Q3: Has Spiramilactone B been synthesized in the laboratory?
A3: Yes, the first total synthesis of (±)-Spiramilactone B was achieved and reported in a study focusing on a collective synthesis of various atisane-type diterpenes and atisine-type diterpenoid alkaloids. [, ]
Q4: What are the key steps involved in the total synthesis of (±)-Spiramilactone B?
A4: The total synthesis of (±)-Spiramilactone B involves several crucial steps: * A tandem retro-Diels-Alder/intramolecular Diels-Alder sequence to construct the tricyclo[6.2.2.0] ring system. [] * A highly efficient and diastereoselective 1,7-enyne cycloisomerization to build the functionalized tetracyclic atisane skeleton. []* A late-stage biomimetic transformation of another synthesized compound, Spiramilactone E. [] This step is particularly interesting as it mimics the potential biosynthetic pathway within the Spiraea japonica plant.
Q5: What other compounds are related to Spiramilactone B?
A5: Spiramilactone B is structurally related to several other atisane-type diterpenes and atisine-type diterpenoid alkaloids, including:
- Spiramilactone E: A precursor in the total synthesis of Spiramilactone B, featuring a pentacyclic skeleton that undergoes a formal lactone migration. []
- Spiraminol: Another atisine-type diterpenoid isolated alongside Spiramilactone B from Spiraea japonica var. stellaris. []
- Dihydroajaconine: An atisine-type diterpenoid alkaloid. []
- Spiramines C and D: Two more atisine-type diterpenoid alkaloids found in Spiraea species. [, , ]
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-[2-(4-bromophenyl)-2-oxoethyl]-1(2H)-phthalazinone](/img/structure/B1181358.png)


